molecular formula C15H15ClN4O3S B6002701 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide

Cat. No. B6002701
M. Wt: 366.8 g/mol
InChI Key: VAEVYXLSCGCLEK-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide, also known as CPMTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPMTB belongs to the class of thiadiazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, differentiation, and survival. 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has also been shown to inhibit the activity of the AKT signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in neuronal cells, and inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide can reduce tumor growth in mouse models of cancer, improve cognitive function in mouse models of Alzheimer's disease, and enhance the efficacy of antibiotics in mouse models of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide also has a relatively short half-life, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for the study of 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide. One direction is to investigate the potential of 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Another direction is to investigate the potential of 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, another direction is to investigate the potential of 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide as an antimicrobial agent for the treatment of bacterial and fungal infections.

Synthesis Methods

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide can be synthesized using a multistep reaction process. The first step involves the synthesis of 5-nitro-2-chlorobenzamide from 2-chloro-5-nitrobenzoic acid. This is followed by the reaction of 5-nitro-2-chlorobenzamide with cyclopentylmethylamine to form the intermediate product 5-nitro-N-(cyclopentylmethyl)-2-chlorobenzamide. The final step involves the reaction of the intermediate product with thiosemicarbazide to form the desired product, 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide.

Scientific Research Applications

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In neurology, 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c16-12-6-5-10(20(22)23)8-11(12)14(21)17-15-19-18-13(24-15)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEVYXLSCGCLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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